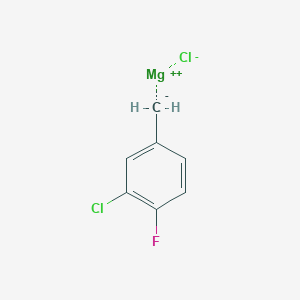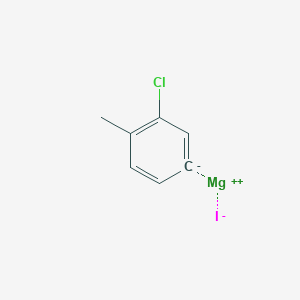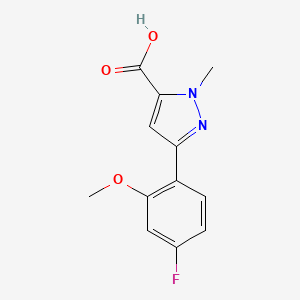
5-(4-Fluoro-2-methoxy-phenyl)-2-methyl-2H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Fluoro-2-methoxy-phenyl)-2-methyl-2H-pyrazole-3-carboxylic acid, also known as FMPCA, is a compound that has been extensively studied for its potential applications in scientific research and laboratory experiments. This compound has been found to have a wide range of biochemical and physiological effects, as well as a variety of advantages and limitations for laboratory experiments.
作用機序
The exact mechanism of action of 5-(4-Fluoro-2-methoxy-phenyl)-2-methyl-2H-pyrazole-3-carboxylic acid is not yet fully understood. However, it is believed that the compound binds to a number of receptors in the body, including the serotonin receptors, and modulates their activity. In addition, it is believed that 5-(4-Fluoro-2-methoxy-phenyl)-2-methyl-2H-pyrazole-3-carboxylic acid may also act as an agonist at certain receptors, such as the dopamine receptor, and may also modulate the activity of certain enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Fluoro-2-methoxy-phenyl)-2-methyl-2H-pyrazole-3-carboxylic acid have been studied extensively in animal models. The compound has been found to possess a variety of effects, including anxiolytic, antidepressant, and anti-inflammatory effects. In addition, it has also been found to have neuroprotective, anticonvulsant, and anti-nociceptive effects. These effects have been attributed to its ability to modulate the activity of various receptors and enzymes in the body.
実験室実験の利点と制限
5-(4-Fluoro-2-methoxy-phenyl)-2-methyl-2H-pyrazole-3-carboxylic acid has several advantages for laboratory experiments. Firstly, it is relatively easy to synthesize and can be readily purified. Secondly, it has a wide range of biochemical and physiological effects, making it suitable for a variety of research applications. Finally, it has a relatively low toxicity, making it safe to use in laboratory experiments.
However, there are also some limitations to using 5-(4-Fluoro-2-methoxy-phenyl)-2-methyl-2H-pyrazole-3-carboxylic acid in laboratory experiments. For example, the compound has a relatively short half-life, making it difficult to maintain consistent concentrations in experiments. In addition, the compound has a relatively low solubility, making it difficult to dissolve in aqueous solutions.
将来の方向性
There are a number of potential future directions for research into 5-(4-Fluoro-2-methoxy-phenyl)-2-methyl-2H-pyrazole-3-carboxylic acid. Firstly, further research is needed to better understand the compound’s mechanism of action and its effects on various receptors and enzymes. Secondly, further research is needed to better understand the compound’s pharmacokinetic and pharmacodynamic properties. Thirdly, further research is needed to identify potential new applications for the compound, such as in the development of new drugs. Finally, further research is needed to identify potential new synthetic methods for the compound.
合成法
The synthesis of 5-(4-Fluoro-2-methoxy-phenyl)-2-methyl-2H-pyrazole-3-carboxylic acid is a relatively simple process that involves the reaction of 4-fluoro-2-methoxy-phenol with 2-methyl-2H-pyrazole-3-carboxylic acid in the presence of an acid catalyst. The reaction is typically carried out in an inert atmosphere and at a temperature of around 100°C. The reaction yields a product with a yield of around 80%. The product can then be purified by recrystallization and further characterized by spectroscopic methods.
科学的研究の応用
5-(4-Fluoro-2-methoxy-phenyl)-2-methyl-2H-pyrazole-3-carboxylic acid has been studied for its potential applications in scientific research, particularly in the field of drug development. In particular, it has been used as a model compound to study the effects of structural modifications on the pharmacological properties of compounds. This has allowed researchers to better understand the effects of structural modifications on the pharmacodynamic and pharmacokinetic properties of compounds. In addition, 5-(4-Fluoro-2-methoxy-phenyl)-2-methyl-2H-pyrazole-3-carboxylic acid has also been studied for its potential use as a prodrug, as it has been found to have enhanced solubility and stability compared to other compounds.
特性
IUPAC Name |
5-(4-fluoro-2-methoxyphenyl)-2-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O3/c1-15-10(12(16)17)6-9(14-15)8-4-3-7(13)5-11(8)18-2/h3-6H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTIHCBRVWANPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=C(C=C2)F)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluoro-2-methoxy-phenyl)-2-methyl-2H-pyrazole-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

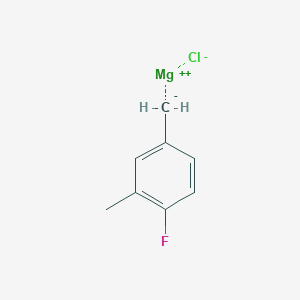
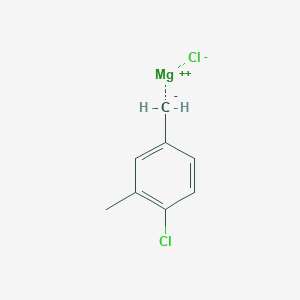
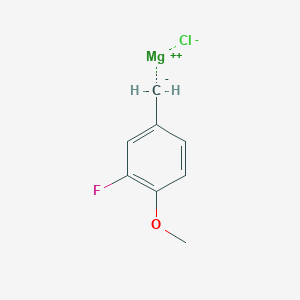


![3-[(4-Methylpiperazino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6333927.png)
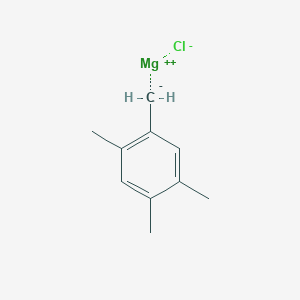

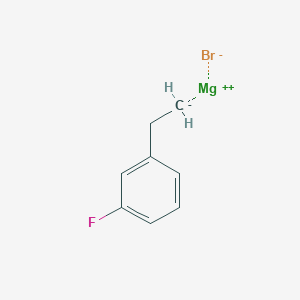
![2-[(4-Methylpiperazino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6333957.png)

